molecular formula C21H23N3O3 B11294949 N-(2,5-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2,5-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11294949
M. Wt: 365.4 g/mol
InChI Key: HQUIFIPXEZSSFD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group substituted with dimethyl groups, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-oxadiazole ring.

    Substitution Reactions:

    Final Assembly: The final step involves coupling the substituted phenyl group with the oxadiazole-containing intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

    Substitution: The phenyl and oxadiazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the phenyl or oxadiazole rings, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not commonly found in other compounds

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)16-7-9-17(10-8-16)26-12-19(25)22-18-11-14(3)5-6-15(18)4/h5-11,13H,12H2,1-4H3,(H,22,25)

InChI Key

HQUIFIPXEZSSFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C

Origin of Product

United States

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